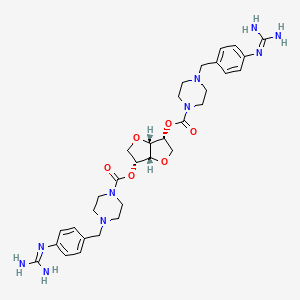
((3R,3AR,6R,6AR)-6-(4-((4-Guanidinophenyl)methylcarbamoyl)piperazine-1-carbonyl)oxy-2,3,3A,5,6,6A-hexahydrofuro(3,2-B)furan-3-YL) 4-((4-guanidinophenyl)methylcarbamoyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APC-2059 is a small molecule drug that functions as a tryptase inhibitor. Tryptase is a serine protease predominantly found in mast cells, and it plays a significant role in inflammatory processes. APC-2059 has been investigated for its potential therapeutic applications in treating conditions such as ulcerative colitis and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APC-2059 involves multiple steps. The process begins with the protection of 4-aminobenzylamine as the tert-butyl carbamate. This intermediate is then heated with cyanamide to afford guanidine. The Boc protecting group is removed using trifluoroacetic acid to yield 4-guanidinobenzylamine. This compound is then condensed with 4-Boc-piperazine-1-carbonyl chloride, followed by deprotection to give the final product .
Industrial Production Methods: Industrial production of APC-2059 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: APC-2059 primarily undergoes substitution reactions due to the presence of reactive functional groups such as guanidine and piperazine. It can also participate in complexation reactions with tryptase, forming a stable inhibitor-enzyme complex .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include cyanamide and trifluoroacetic acid.
Complexation Reactions: These reactions typically occur under physiological conditions, with the enzyme tryptase acting as the reactant.
Major Products: The major product of the reaction between APC-2059 and tryptase is a stable inhibitor-enzyme complex, which effectively inhibits the activity of tryptase .
Scientific Research Applications
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Investigated for its role in modulating mast cell activity and inflammatory responses.
Mechanism of Action
APC-2059 exerts its effects by inhibiting the activity of tryptase. It binds to the active site of tryptase, forming a stable inhibitor-enzyme complex. This binding prevents tryptase from interacting with its natural substrates, thereby reducing inflammation and other related symptoms . The molecular targets involved include the active sites of tryptase, which are crucial for its enzymatic activity .
Comparison with Similar Compounds
Uniqueness of APC-2059: APC-2059 is unique in its high specificity and potency as a tryptase inhibitor. Its ability to form a stable inhibitor-enzyme complex with tryptase makes it a promising candidate for treating inflammatory conditions. Additionally, its synthetic route and industrial production methods are well-established, facilitating large-scale production .
Properties
CAS No. |
314777-14-5 |
|---|---|
Molecular Formula |
C32H44N10O6 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
[(3R,3aR,6R,6aR)-6-[4-[[4-(diaminomethylideneamino)phenyl]methyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C32H44N10O6/c33-29(34)37-23-5-1-21(2-6-23)17-39-9-13-41(14-10-39)31(43)47-25-19-45-28-26(20-46-27(25)28)48-32(44)42-15-11-40(12-16-42)18-22-3-7-24(8-4-22)38-30(35)36/h1-8,25-28H,9-20H2,(H4,33,34,37)(H4,35,36,38)/t25-,26-,27-,28-/m1/s1 |
InChI Key |
ZHDSRRKNLDCSQJ-BIYDSLDMSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3CO[C@H]4[C@@H]3OC[C@H]4OC(=O)N5CCN(CC5)CC6=CC=C(C=C6)N=C(N)N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)CC6=CC=C(C=C6)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


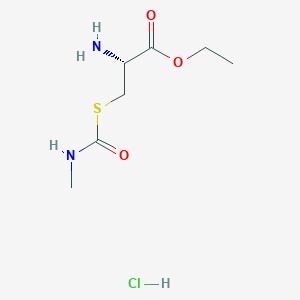
![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B10826845.png)
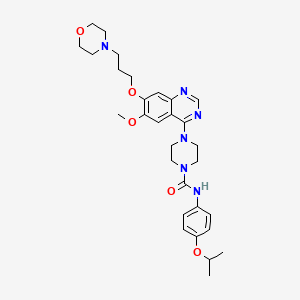

![Prosidol [WHO-DD]](/img/structure/B10826872.png)
![N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-2-[3-(4-chlorophenyl)propyl]-N'-hydroxybutanediamide](/img/structure/B10826880.png)
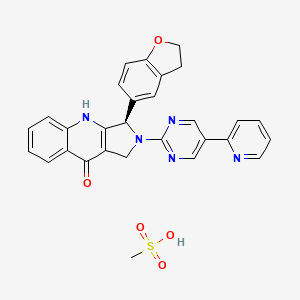
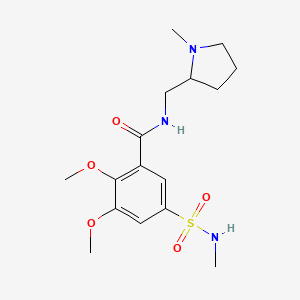
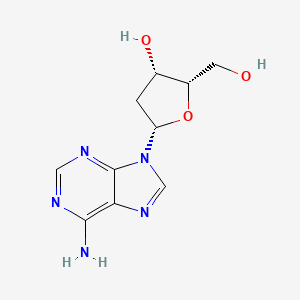
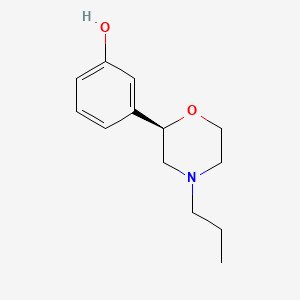
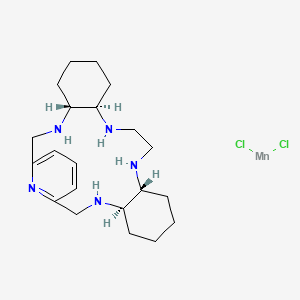
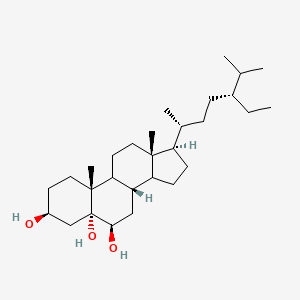
![tert-butyl N-[2-[7-[3-(4-cyanophenoxy)-2-hydroxypropyl]-9-oxa-3,7-diazabicyclo[3.3.1]nonan-3-yl]ethyl]carbamate](/img/structure/B10826938.png)
![(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826942.png)
